molecular formula C30H31N3O4 B2882701 4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 890633-38-2

4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2882701
CAS RN: 890633-38-2
M. Wt: 497.595
InChI Key: OOKZBUFVQVLRPK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzodiazole ring and a pyrrolidinone ring, both of which are common in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the methoxy and propenyl groups could provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the methoxy groups) could make it somewhat soluble in polar solvents, while the multiple rings could increase its melting and boiling points .

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

Research into the synthesis of complex organic molecules like 4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one often explores novel synthetic routes and characterizations. For instance, studies have demonstrated new approaches for the synthesis of thiazoles and their fused derivatives, showcasing antimicrobial activities (Wardkhan et al., 2008). Similarly, novel terpyridine-skeleton molecule derivants have been synthesized and evaluated for their potential in inhibiting tumor growth and metastasis by targeting topoisomerases, indicating the therapeutic applications of such compounds (Kwon et al., 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of complex organic compounds are of significant interest. Research has shown that derivatives of thiazoles possess notable in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008). Moreover, terpyridine-skeleton molecules have demonstrated dual catalytic inhibition of topoisomerases I and II, inducing apoptosis and G1 arrest in human breast cancer cells, underscoring their potential as cancer therapeutics (Kwon et al., 2015).

Material Science and Catalysis

In the realm of material science and catalysis, encapsulation of metal complexes within zeolites has been explored for the efficient and reusable catalysis of primary alcohols and hydrocarbons. This approach has demonstrated high catalytic activity and stability, with potential implications for industrial applications (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzodiazoles and pyrrolidinones are common in many pharmaceuticals and could interact with a variety of biological targets .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-4-9-21-14-15-27(28(18-21)36-3)37-17-16-32-24-11-6-5-10-23(24)31-30(32)22-19-29(34)33(20-22)25-12-7-8-13-26(25)35-2/h4-8,10-15,18,22H,1,9,16-17,19-20H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKZBUFVQVLRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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